[[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
説明
[[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a synthetic compound featuring a central acetic acid backbone substituted with a 4-methoxyphenylamino group and a 4-benzylpiperazine moiety linked via a 2-oxoethyl spacer. This compound is hypothesized to have pharmacological relevance due to structural similarities with piperazine-containing drugs, though direct biological data are unavailable in the provided evidence .
特性
IUPAC Name |
2-(N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-20-9-7-19(8-10-20)25(17-22(27)28)16-21(26)24-13-11-23(12-14-24)15-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHRLJLBRIRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142205-57-9) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and antitumor applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structural data.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that includes a piperazine moiety, which is commonly associated with various pharmacological activities.
Structural Characteristics
The compound's structure features:
- A benzylpiperazine group, known for its role in enhancing biological activity.
- An amino acid component that may contribute to its interaction with biological targets.
Crystal Structure
The crystal structure of a related compound has been documented, providing insights into the molecular arrangement and potential interactions within biological systems. The asymmetric unit contains significant structural details that can inform further studies on the compound's activity .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperazine derivatives. In particular, compounds similar to [[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid have shown promising results against viruses such as Zika virus (ZIKV). A structure-activity relationship study identified derivatives that significantly reduced cytopathic effects in ZIKV-infected cells at micromolar concentrations, indicating that modifications to the piperazine structure can enhance antiviral efficacy .
Antitumor Activity
Piperazine derivatives are also noted for their antitumor properties. The arylpiperazine scaffold has been explored for its ability to inhibit tumor cell proliferation. Studies indicate that compounds exhibiting this scaffold can interact with various cellular pathways involved in cancer progression. For example, some derivatives have demonstrated significant cytotoxic effects against specific cancer cell lines .
The exact mechanisms through which [[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or other cellular targets involved in viral replication and tumor growth.
Table of Biological Activities
Case Studies
- Zika Virus Inhibition : A study focused on the antiviral properties of piperazine derivatives demonstrated that certain compounds could significantly inhibit ZIKV replication in vitro. The most effective analogs were identified through systematic screening of a library of piperazine-based compounds .
- Antitumor Screening : Another research effort evaluated several piperazine derivatives for their cytotoxicity against various cancer cell lines. Results indicated that modifications to the piperazine ring could lead to enhanced antitumor activity, suggesting potential therapeutic applications in oncology .
類似化合物との比較
Structural Variations in Piperazine Substituents
Key Analogs :
- Methylpiperazine Derivative: ((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid () replaces the benzyl group with a methyl group.
- Phenylpiperazine Derivative : Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate () substitutes benzyl with phenyl, retaining aromaticity but altering electronic properties. The ester group (vs. acetic acid) may act as a prodrug, enhancing bioavailability .
Table 1: Impact of Piperazine Substituents
| Substituent | Example Compound | Key Properties | Evidence ID |
|---|---|---|---|
| Benzyl | Target Compound | High lipophilicity, receptor binding potential | [18] |
| Methyl | ((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid | Improved solubility, reduced steric hindrance | [18] |
| Phenyl | Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate | Aromatic interactions, ester prodrug form | [6] |
| 3-Chlorophenyl | {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid | Electronegative, halogen bonding potential | [15] |
Variations in Aromatic Moieties
4-Methoxyphenyl vs. Other Aryl Groups :
- Phenoxypropanoic Acid Analog: 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s, ) retains the 4-methoxyphenylamino group but replaces benzylpiperazine with a phenoxy-methylpropanoic acid chain. This modification may shift activity toward cyclooxygenase inhibition or radiotherapy sensitization, as seen in phenoxyaromatic acids .
Table 2: Aromatic Group Comparisons
| Aromatic Group | Example Compound | Biological Implications | Evidence ID |
|---|---|---|---|
| 4-Methoxyphenyl | Target Compound | Electron-donating, metabolic stability | [2, 18] |
| Biphenyl | 2-(4-(2-([1,1′-biphenyl]-3-ylamino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19p) | Enhanced aromatic interactions | [2] |
| 4-Cyanophenyl | 2-(4-(2-((4-cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19q) | Electron-withdrawing, polar interactions | [2] |
Linker and Backbone Modifications
Oxoethyl vs. Oxoethoxy Spacers :
- Oxoethoxy Linker : {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid () uses an oxoethoxy spacer, increasing flexibility and oxygen-mediated hydrogen bonding compared to the target’s oxoethyl group .
- Acetic Acid vs. Ester Backbones : Methyl ester derivatives (e.g., ) may serve as prodrugs, improving absorption before hydrolysis to the active acetic acid form .
Hypothetical Pharmacological Implications
While direct data on the target compound are lacking, insights from analogs suggest:
- Piperazine Substituents : Benzyl groups may enhance CNS penetration due to lipophilicity, whereas methyl or phenyl groups could improve solubility for peripheral targets .
- 4-Methoxyphenyl Group : May confer antioxidant properties or reduce oxidative metabolism, as seen in tyrosinase inhibitors () .
- Acetic Acid Backbone : Could enable salt formation for enhanced bioavailability, contrasting with ester prodrugs () .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and characterization methods for [[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid?
- Methodology : Synthesis involves multi-step coupling reactions, including amide bond formation and piperazine functionalization. Key steps require precise control of reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar aprotic conditions), and reaction time optimization to minimize side products. Post-synthesis, characterization via ¹H/¹³C NMR (to confirm proton environments and carbon backbone), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS for molecular ion verification) is essential .
Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?
- Methodology : Conduct stability studies by incubating the compound at different pH levels (e.g., pH 1–10 buffers) and temperatures (4°C, 25°C, 37°C). Monitor degradation via HPLC-UV (tracking retention time shifts) or LC-MS (identifying degradation products). Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life. Use kinetic modeling (Arrhenius equation) to extrapolate long-term stability .
Q. What analytical techniques are recommended to confirm purity and structural identity?
- Methodology : Combine NMR (≥95% purity by integration of diagnostic peaks), HPLC (≥98% purity with symmetrical peaks), and elemental analysis (C, H, N within ±0.4% of theoretical values). For identity confirmation, compare experimental IR spectra and HRMS data with computational predictions (e.g., Gaussian DFT calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition)?
- Methodology : Reproduce assays under standardized conditions (e.g., ATP concentration, incubation time). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to cross-validate results. Perform molecular docking studies (AutoDock Vina, Schrödinger Suite) to analyze binding modes and compare with structural analogs. Address discrepancies by testing against isoform-specific kinases or co-crystallizing the compound with target proteins .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations for aqueous solubility enhancement.
- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -SO₃H) while monitoring SAR for retained activity.
Validate improvements via powder X-ray diffraction (PXRD) for crystallinity and in vitro permeability assays (Caco-2 monolayer) .
Q. How can the 3D structure and stereochemistry of the compound be conclusively determined?
- Methodology : Perform single-crystal X-ray crystallography to resolve absolute configuration. Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Compare experimental data (unit cell parameters, R-factor ≤0.05) with computational models (Mercury CSD). For stereochemical confirmation, use circular dichroism (CD) or optical rotation measurements .
Q. How to design structure-activity relationship (SAR) studies to enhance target binding affinity?
- Methodology :
- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 4-methoxy) or piperazine groups.
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea moieties.
Test analogs in dose-response assays (IC₅₀ determination) and correlate with molecular dynamics simulations (binding free energy calculations via MM-PBSA). Prioritize compounds with ≥10-fold improved potency .
Q. How to address batch-to-batch variability in biological activity during scale-up?
- Methodology : Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Monitor reaction stoichiometry, mixing efficiency, and purification (e.g., column chromatography gradients).
- In-line analytics : Use PAT tools (e.g., ReactIR for real-time reaction monitoring).
Validate consistency via biological replicate assays (n ≥ 3) and multivariate analysis (PCA of NMR/HPLC data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
